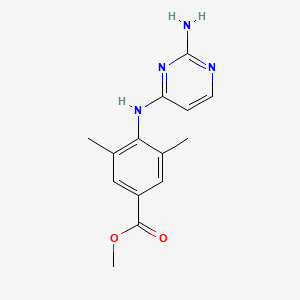
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate typically involves the reaction of 2-aminopyrimidine with 3,5-dimethylbenzoic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A related compound with similar biological activities.
5,6-Disubstituted 2-aminopyrimidin-4(3H)-ones: Known for their antiviral and antitumor properties.
Pyrido[3,4-g]quinazolines: Another class of compounds with protein kinase inhibitory activity.
Uniqueness
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoate ester and a pyrimidine derivative makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C14H16N4O2/c1-8-6-10(13(19)20-3)7-9(2)12(8)17-11-4-5-16-14(15)18-11/h4-7H,1-3H3,(H3,15,16,17,18) |
InChI Key |
QYTXRJJMWNSYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















